What are the chemical properties of Rinderine N-oxide?
What are the chemical properties of Rinderine N-oxide?
An In-depth Examination of the Chemical Properties, Metabolism, and Analysis of a Pyrrolizidine (B1209537) Alkaloid
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Rinderine N-oxide, a naturally occurring pyrrolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the biological activities and potential applications of this class of compounds.
Chemical and Physical Properties
Rinderine N-oxide is the N-oxide derivative of the pyrrolizidine alkaloid Rinderine. The addition of an oxygen atom to the tertiary nitrogen of the necine base significantly alters the molecule's polarity and biological disposition.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₅NO₆ | |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 137821-16-0 | |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Higher water solubility than the parent alkaloid | General property of N-oxides |
| Storage Conditions | Store at < -15°C |
Spectroscopic Data
Detailed spectroscopic data for Rinderine N-oxide is not extensively reported in the literature. However, based on the known spectral characteristics of pyrrolizidine alkaloid N-oxides, the following features can be anticipated.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the pyrrolizidine core, with shifts influenced by the N-oxide group. Protons on carbons adjacent to the nitrogen atom will be deshielded. |
| ¹³C NMR | Carbon signals of the pyrrolizidine skeleton, with carbons alpha to the N-oxide group showing a downfield shift. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected. A characteristic fragmentation is the loss of an oxygen atom ([M+H - 16]⁺), which is indicative of an N-oxide. |
| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration is expected in the range of 950-970 cm⁻¹. |
Experimental Protocols
General Protocol for the Synthesis of Pyrrolizidine Alkaloid N-oxides
This protocol describes a general method for the N-oxidation of a pyrrolizidine alkaloid, such as Rinderine, to its corresponding N-oxide.
Materials:
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Pyrrolizidine alkaloid (e.g., Rinderine)
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
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Dissolve the starting pyrrolizidine alkaloid in dichloromethane.
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Cool the solution in an ice bath.
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Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
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Evaporate the solvent under reduced pressure to yield the crude N-oxide.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in ethyl acetate).
General Protocol for the Isolation of Rinderine N-oxide from Plant Material
This protocol outlines a general procedure for the extraction and isolation of pyrrolizidine alkaloid N-oxides from plant sources, such as species from the Boraginaceae family.
Materials:
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Dried and ground plant material
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Methanol or ethanol
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Hydrochloric acid (e.g., 1 M)
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Ammonia (B1221849) solution
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Dichloromethane or chloroform (B151607)
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Anhydrous sodium sulfate
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Zinc dust (for reduction of N-oxides to free bases for analytical purposes)
Procedure:
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Extract the ground plant material exhaustively with methanol or ethanol.
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Concentrate the extract under reduced pressure.
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Acidify the residue with dilute hydrochloric acid and extract with dichloromethane or chloroform to remove non-basic compounds.
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The aqueous layer containing the protonated alkaloids and N-oxides is then basified with ammonia solution.
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Extract the aqueous layer with dichloromethane or chloroform to isolate the free base alkaloids.
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The N-oxides, being more water-soluble, will largely remain in the aqueous layer.
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The aqueous layer can be further purified by techniques such as solid-phase extraction or column chromatography on a suitable stationary phase to isolate the N-oxides.
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For analytical confirmation, a portion of the N-oxide fraction can be treated with zinc dust to reduce the N-oxides to their corresponding tertiary alkaloids, which can then be identified by comparison with authentic standards.
Metabolic Pathway and Toxicity
The toxicity of Rinderine N-oxide is intrinsically linked to its metabolism. While the N-oxide form itself is generally considered less toxic, it can be reduced back to the parent alkaloid, Rinderine, by gut microbiota and hepatic enzymes. Rinderine is then metabolically activated in the liver to form highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity and hepatotoxicity.
Caption: Metabolic pathway of Rinderine N-oxide leading to toxicity.
Experimental Workflow: Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of Rinderine N-oxide from a plant matrix.
Caption: General workflow for the isolation and analysis of Rinderine N-oxide.
